4-((Dimethoxyphosphoryl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Dimethoxyphosphoryl)methyl)benzoic acid is an organic compound with the molecular formula C10H13O5P It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a dimethoxyphosphoryl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethoxyphosphoryl)methyl)benzoic acid typically involves the reaction of 4-carboxybenzyl chloride with dimethyl phosphite under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride group is replaced by the dimethoxyphosphoryl group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethoxyphosphoryl)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the dimethoxyphosphoryl group to a phosphine oxide or phosphine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: The major product is the corresponding phosphonic acid derivative.
Reduction: The major products are phosphine oxide or phosphine derivatives.
Substitution: The major products are substituted benzoic acid derivatives, such as nitrobenzoic acid, sulfonic acid, and halogenated benzoic acids.
Scientific Research Applications
4-((Dimethoxyphosphoryl)methyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((Dimethoxyphosphoryl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The dimethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethoxyphosphorylmethyl)benzoic acid methyl ester: A methyl ester derivative with similar chemical properties.
Trimethyl phosphonoacetate: A related phosphonic ester with different functional groups.
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate: Another phosphonic ester with distinct structural features.
Uniqueness
4-((Dimethoxyphosphoryl)methyl)benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoic acid moiety and a dimethoxyphosphoryl group
Properties
Molecular Formula |
C10H13O5P |
---|---|
Molecular Weight |
244.18 g/mol |
IUPAC Name |
4-(dimethoxyphosphorylmethyl)benzoic acid |
InChI |
InChI=1S/C10H13O5P/c1-14-16(13,15-2)7-8-3-5-9(6-4-8)10(11)12/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
VZNBIERTQISVTJ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC1=CC=C(C=C1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.